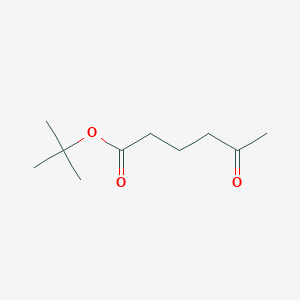

Tert-butyl 5-oxohexanoate

Description

Strategic Importance in Complex Molecule Synthesis

The strategic importance of tert-butyl 5-oxohexanoate (B1238966) in the synthesis of complex molecules stems from the distinct reactivity of its two primary functional groups: the ketone and the tert-butyl ester. The tert-butyl group serves as a robust protecting group for the carboxylic acid functionality. Its steric bulk makes the ester resistant to hydrolysis under many reaction conditions, allowing chemists to perform modifications on other parts of the molecule without affecting the ester. smolecule.com This ester can be cleaved later under specific acidic conditions.

The ketone group at the C-5 position provides a reactive site for a wide array of chemical transformations. It can undergo nucleophilic addition, reduction to a secondary alcohol, or participate in condensation reactions. smolecule.com This dual functionality allows for the sequential and controlled introduction of new functional groups and the extension of the carbon skeleton, making it a key component in the assembly of more elaborate molecular architectures. smolecule.com For instance, it can be used in the synthesis of bifunctional linkers for attaching metal ions to macromolecules for medical imaging applications. nih.gov

Role as a Chiral Synthon in Pharmaceutical Intermediate Production (e.g., Statins)

A paramount application of tert-butyl 5-oxohexanoate derivatives is their role as key chiral synthons in the industrial production of statins, a class of cholesterol-lowering drugs. researchgate.netnih.govgoogle.com Statins, such as atorvastatin (B1662188) and rosuvastatin (B1679574), function by inhibiting the HMG-CoA reductase enzyme, and their therapeutic efficacy is highly dependent on the specific stereochemistry of their side chains. google.comsmolecule.commdpi.com

Derivatives of this compound, particularly tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, are crucial intermediates for establishing the correct chirality required in the final drug molecule. researchgate.netnih.govchemicalbook.com The synthesis of these statin side chains often involves the asymmetric reduction of a ketone to a specific chiral alcohol. mdpi.comresearchgate.net

Biocatalytic processes, utilizing enzymes like alcohol dehydrogenases or carbonyl reductases, are frequently employed for this transformation. researchgate.netnih.gov For example, the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate yields tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with high enantiomeric excess. researchgate.netnih.gov This chiral intermediate contains the necessary stereocenter that will become the (5S)-hydroxyl group in the side chain of rosuvastatin or a related stereocenter in atorvastatin. researchgate.netmdpi.com The use of these biocatalytic routes is advantageous due to their high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. mdpi.comresearchgate.net Further enzymatic or chemical reduction steps convert this intermediate into the final dihydroxyheptanoate side chain characteristic of many statins. mdpi.comresearchgate.netgoogle.com

Table 2: Spectroscopic Data for this compound Derivatives

| Type | Data Description | Source |

|---|---|---|

| ¹H NMR | For a related compound, tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate, characteristic peaks include: δ = 1.41 (s, 9H, 3 CH₃ of tert-butyl), 2.09 (s, 3H, CH₃ ketone), 1.75-2.48 (m, 6H, CH₂ groups). | nih.gov |

| ¹³C NMR | For a related compound, Methyl (S)-2-((tert-butoxycarbonyl)amino)-6-(4-nitrophenyl)-6-oxohexanoate, characteristic peaks include: δ = 197.9 (ketone C=O), 173.0 (ester C=O), 80.1 (quaternary C of tert-butyl), 28.4 (CH₃ of tert-butyl). | rsc.org |

| IR (Infrared) | For a related compound, tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate, characteristic peaks include: ν/cm⁻¹: 1704 (ester C=O stretch), 1662 (ketone C=O stretch). | nih.gov |

| Mass Spectrometry (MS) | For a related compound, 1-((9H-Fluoren-9-yl)methyl) 2-Methyl (S)-5-Oxopyrrolidine-1,2-dicarboxylate, a derivative of glutamic acid (structurally related to oxohexanoate), ESI MS shows: [M+H]⁺. | acs.org |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| (S)-4-chloro-3-hydorxy-butanenitrile |

| (S)-tert-butyl 5,6-dihydroxy-3-oxohexanoate |

| 2-(t-butoxycarbonyl hydrazine)-5-amino-pyridine |

| 5-oxohexanoic acid |

| Atorvastatin |

| Diethyl methoxy (B1213986) borane (B79455) |

| Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate |

| Ethyl 4-cyano-3-hydroxybutanoate |

| HMG-CoA reductase |

| Isobutyl chloroformate |

| Rosuvastatin |

| Sodium borohydride (B1222165) |

| Tert-butyl (3R, 5S)-tert-butyl 3,5,6-trihydroxyhexanoate |

| Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate |

| Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate |

| Tert-butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-l,3-dioxan-4-yl)acetate |

| Tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-l,3-dioxan-4-yl)acetate |

| Tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-l,3-dioxan-4-yl)acetate |

| This compound |

| Tert-butyl 6-chloro-3,5-dioxohexanoate |

| Tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate |

| Tert-butyl bromo acetate (B1210297) |

| Tert-butyl diphenyl silyl (B83357) chloride |

| Tetrabutyl ammonium (B1175870) acetate |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-8(11)6-5-7-9(12)13-10(2,3)4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRKSDHIAFIOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451675 | |

| Record name | Hexanoic acid, 5-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111490-79-0 | |

| Record name | Hexanoic acid, 5-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Tert Butyl 5 Oxohexanoate

Ketone Functional Group Chemistry

The ketone at the C5 position is a key site for nucleophilic addition and reduction reactions, enabling the formation of new carbon-carbon bonds and the introduction of chiral centers.

Reduction Reactions to Hydroxy Esters and Diols

The reduction of the C5 ketone in β-keto esters like tert-butyl 5-oxohexanoate (B1238966) is a fundamental transformation that produces valuable β-hydroxy esters. nih.govacs.org This reaction can be achieved through both chemical and biocatalytic methods, with stereoselectivity being a critical consideration.

Chemical Reduction: Hydride reagents are commonly used for the chemical reduction of ketones. tamu.edu Reagents such as sodium borohydride (B1222165) (NaBH₄) can effectively reduce the ketone to a secondary alcohol, yielding tert-butyl 5-hydroxyhexanoate. The choice of reagent and reaction conditions, including the use of Lewis acids like cerium trichloride (B1173362) (CeCl₃) or titanium tetrachloride (TiCl₄), can influence the diastereoselectivity of the reduction, particularly in substrates with existing chiral centers or α-substituents. benthamdirect.comresearchgate.net For instance, chelation-controlled reductions can favor the formation of syn-diols, while non-chelating conditions may yield anti-diols. researchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce both the ketone and the ester group, leading to the formation of a diol, hexane-1,5-diol, though this often requires harsher conditions. harvard.edu

Biocatalytic Reduction: Enzyme-catalyzed reductions offer a powerful alternative for producing enantiopure alcohols from ketones and keto esters. nih.govnih.govresearchgate.net Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes like dehydrogenases or reductases, are frequently employed. nih.govresearchgate.net These biocatalytic systems often exhibit high levels of stereoselectivity, which can be optimized by genetically engineering the microorganisms to overexpress or delete specific reductase enzymes. acs.orgnih.gov For example, various reductases can convert β-keto esters into either (3R)- or (3S)-alcohols with high enantiomeric excess. acs.orgresearchgate.net This approach is crucial in the synthesis of chiral intermediates for pharmaceuticals. nih.gov

Table 1: Comparison of Reduction Methods for β-Keto Esters

| Method | Reagent/Catalyst | Typical Product | Key Features | Citations |

| Chemical | Sodium Borohydride (NaBH₄) | Racemic or diastereomeric mixture of hydroxy esters | Mild, selective for ketones over esters. | tamu.edu |

| Chemical | NaBH₄ with Lewis Acid (e.g., CeCl₃, TiCl₄) | syn- or anti-hydroxy esters | Diastereoselective; outcome depends on chelating properties of the Lewis acid. | benthamdirect.comresearchgate.net |

| Chemical | Lithium Aluminum Hydride (LiAlH₄) | Diols | Powerful reductant; can reduce both ketone and ester. | harvard.edu |

| Biocatalytic | Baker's Yeast (S. cerevisiae) | Enantiomerically enriched hydroxy esters | Convenient whole-cell biocatalyst; selectivity can be variable. | nih.gov |

| Biocatalytic | Isolated Dehydrogenases/Reductases | Enantiopure hydroxy esters | High stereoselectivity; requires cofactor regeneration. | nih.govnih.gov |

Condensation and Nucleophilic Addition Reactions

The electrophilic carbon of the ketone in tert-butyl 5-oxohexanoate is susceptible to attack by various carbon nucleophiles. This reactivity is harnessed in olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions to form carbon-carbon double bonds.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert a ketone into an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgthermofisher.commasterorganicchemistry.com For this compound, reaction with an ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the C5 carbonyl oxygen with a methylene (B1212753) group, yielding tert-butyl 5-methylenenehexanoate. The stereochemical outcome of the Wittig reaction depends on the stability of the ylide used. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used variation of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a corresponding Wittig ylide. wikipedia.orgnrochemistry.com This reaction is particularly effective for reacting with ketones and typically shows high stereoselectivity, predominantly forming the (E)-alkene. organic-chemistry.orgtcichemicals.com The reaction of this compound with a stabilized phosphonate carbanion provides a reliable route to E-configured α,β-unsaturated esters. slideshare.net A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org

Table 2: Olefination Reactions for Ketones

| Reaction | Reagent | Product Type | Selectivity | Advantages | Citations |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene | (Z) for non-stabilized ylides, (E) for stabilized ylides | Broad applicability for aldehydes and ketones. | organic-chemistry.orgwikipedia.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion (e.g., (EtO)₂P(O)CHR⁻) | Alkene | Predominantly (E)-alkene | More reactive nucleophile than Wittig ylides; water-soluble byproduct. | wikipedia.orgnrochemistry.comorganic-chemistry.org |

Cyanohydrin Formation

The ketone functional group of this compound can undergo nucleophilic addition with hydrogen cyanide (HCN) to form a cyanohydrin. openstax.org This reaction is typically catalyzed by a small amount of base, which generates the cyanide ion (CN⁻), the active nucleophile. libretexts.orglibretexts.org The cyanide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the cyanohydrin, tert-butyl 5-cyano-5-hydroxyhexanoate. libretexts.orgchemistrysteps.com

The reaction is reversible, but for unhindered ketones, the equilibrium generally favors the product. openstax.org Due to the high toxicity of HCN gas, the reaction is often performed by generating HCN in situ from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) and a mineral acid. libretexts.orglibretexts.org Cyanohydrin formation is a synthetically useful transformation as the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. openstax.orgchemistrysteps.com

Ester Functional Group Chemistry

The tert-butyl ester moiety is generally stable but can be selectively cleaved under specific conditions, making it an excellent protecting group for the carboxylic acid.

Transesterification and Ester Hydrolysis Considerations

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalyst to form the corresponding methyl or ethyl 5-oxohexanoate and tert-butanol. This reaction can be catalyzed by acids or bases, with common base catalysts including potassium tert-butoxide. erpublication.org The effectiveness of the process depends on factors like the molar ratio of alcohol to ester and the type of catalyst used. nih.gov Lipase-catalyzed transesterification has also been documented, particularly in the context of biodiesel production. nih.gov

Ester Hydrolysis: Hydrolysis of the ester back to the carboxylic acid (5-oxohexanoic acid) can be achieved under either acidic or basic conditions. However, tert-butyl esters are known for their high stability under basic conditions due to the steric hindrance of the tert-butyl group, which impedes the typical nucleophilic acyl substitution mechanism (BAC2). oup.com While possible, basic hydrolysis often requires harsh conditions.

Acid-catalyzed hydrolysis is the more common method for cleaving tert-butyl esters. acsgcipr.orgchemistrysteps.com The reaction proceeds readily in the presence of strong acids like trifluoroacetic acid (TFA), sulfuric acid, or hydrochloric acid. acsgcipr.org

Reactions Involving the tert-Butyl Ester Moiety

The tert-butyl ester is widely used as a protecting group for carboxylic acids due to its distinct reactivity profile. libretexts.orgpearson.com It is stable to many nucleophiles and basic conditions but is readily cleaved by acids. acsgcipr.orgresearchgate.net

The mechanism of acid-catalyzed cleavage does not follow the typical acyl-oxygen cleavage pathway. Instead, it proceeds via an AAL1 mechanism, involving protonation of the carbonyl oxygen followed by the cleavage of the alkyl-oxygen bond. oup.comcdnsciencepub.com This process forms a stable tertiary carbocation (the tert-butyl cation), which is then neutralized, often by eliminating a proton to form isobutylene (B52900) gas. acsgcipr.orgresearchgate.net This irreversible gas formation drives the reaction to completion. chemistrysteps.comresearchgate.net

The selective removal of the tert-butyl ester group in the presence of other acid-sensitive groups is a key consideration in multi-step synthesis. acs.org Various reagents have been developed for this purpose, including Lewis acids like zinc bromide (ZnBr₂) or cerium(III) chloride, which can offer chemoselectivity. organic-chemistry.orgresearchgate.net Other mild methods for cleavage involve reagents like aqueous phosphoric acid or catalytic protocols using radical cations. organic-chemistry.orgacs.org The use of silica (B1680970) gel in refluxing toluene (B28343) has also been reported as a mild and selective method for this deprotection. researchgate.net

Stereochemical Influences on Reaction Outcomes

The stereochemical outcome of reactions involving this compound and its derivatives is profoundly influenced by the use of chiral catalysts and reagents. Research in this area has largely focused on the asymmetric reduction of keto groups within the molecule to yield chiral hydroxy functionalities, which are valuable intermediates in the synthesis of complex organic molecules. These transformations are pivotal in controlling the formation of specific stereoisomers.

The stereoselective reduction of derivatives of this compound, particularly those with additional functional groups, demonstrates the critical role of chiral catalysts in directing reaction pathways. Biocatalysts, such as yeast and specific enzymes, as well as chiral chemical reagents, have been extensively employed to achieve high levels of diastereoselectivity and enantioselectivity.

A notable application of stereocontrolled synthesis is the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This reaction has been a focal point of research due to its importance in producing key chiral building blocks for pharmaceuticals. The use of various biocatalysts can lead to different diastereomers with high purity. For instance, the yeast Rhodotorula gracilis has been shown to effectively reduce tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate with a high diastereomeric excess. Similarly, alcohol dehydrogenase from Lactobacillus brevis and carbonyl reductases have been successfully used to achieve high stereoselectivity in this transformation. researchgate.netnih.gov

The choice of biocatalyst is crucial in determining the resulting stereoisomer. While some enzymes produce the (3R, 5S) diastereomer, others can be used to synthesize the (3S, 5S) form, showcasing the power of biocatalysis in accessing a range of stereochemically diverse products. nih.gov The stereochemical outcome is dictated by the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds the substrate in a particular orientation, leading to a highly controlled hydride attack on one face of the carbonyl group.

Chemical methods have also been developed to achieve stereoselective reductions. For example, the use of sodium borohydride in the presence of diethyl methoxy (B1213986) borane (B79455) can lead to the formation of diastereomerically enriched tert-butyl 6-chloro-3,5-dihydroxyhexanoate. google.com The stereoselectivity in such reactions is dependent on the formation of a transient chiral complex that directs the approach of the reducing agent.

The influence of the substrate's own stereochemistry is also a significant factor. In the reduction of tert-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate, the existing chiral center at the 5-position directs the stereochemical outcome of the reduction at the 3-position, often with the aid of a stereoselective catalyst to achieve high diastereoselectivity for the desired (3R, 5R) product. researchgate.net

The following tables summarize key research findings on the stereochemical influences in reactions of this compound derivatives.

Table 1: Biocatalytic Asymmetric Reduction of tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

| Biocatalyst | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Rhodotorula gracilis AS 2.499 | tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate | 68.3 | 95.1 |

| Carbonyl Reductase (recombinant E. coli) | tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate | 97.5 | 99.5 |

| Lactobacillus kefir | tert-butyl (3R, 5S) and (3S, 5S) 6-chloro-dihydroxyhexanoate | 79 | >99 |

Table 2: Chemoenzymatic and Chemical Stereoselective Reductions

| Substrate | Catalyst/Reagent | Product | Enantiomeric/Diastereomeric Excess |

| tert-butyl 6-chloro-3,5-dioxohexanoate | Alcohol Dehydrogenase from Lactobacillus brevis | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | >99% ee |

| tert-butyl 6-chloro-3,5-dioxohexanoate | Baker's Yeast | tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate | 90-94% ee |

| (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | Diethyl methoxy borane/Sodium borohydride | tert-butyl 6-chloro-3,5-dihydroxyhexanoate | 93% de |

Derivatization and Analogue Synthesis for Advanced Research Applications

Synthesis of Statins and HMG-CoA Reductase Inhibitor Precursors

The tert-butyl 5-oxohexanoate (B1238966) framework is central to the synthesis of the side chains of "superstatins," a class of highly potent synthetic inhibitors of HMG-CoA reductase used to lower cholesterol. researchgate.net The precise stereochemistry of these side chains is critical for their biological activity, and derivatization strategies are designed to build these chiral centers with high fidelity.

A pivotal intermediate in the industrial synthesis of Rosuvastatin (B1679574) is tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. researchgate.net This molecule contains the specific (S) stereochemistry at the C-5 position, which is essential for the efficacy of the final drug. nih.gov The synthesis of this intermediate is a prime example of the strategic derivatization of the hexanoate (B1226103) backbone, typically starting from a related precursor, tert-butyl 6-chloro-3,5-dioxohexanoate.

The key transformation is a highly selective enzymatic reduction of the C-5 ketone of the dioxo precursor. researchgate.netgoogle.com Researchers have successfully employed alcohol dehydrogenases, such as those from Lactobacillus kefir (LkADH) and Lactobacillus brevis (LbADH), to catalyze this asymmetric reduction. researchgate.net In one study, a mutant strain of LkADH was used with a fed-batch strategy to overcome issues of substrate instability, achieving a high yield and excellent enantiomeric excess. This biocatalytic step highlights a green chemistry approach, offering high selectivity under mild conditions. researchgate.net The resulting (S)-chloro-hydroxy-oxo-hexanoate is then further reduced to create the 3,5-diol structure of the final Rosuvastatin side chain. researchgate.net

Table 1: Biocatalytic Synthesis of Rosuvastatin Intermediate

| Precursor | Intermediate | Key Transformation | Biocatalyst (Example) | Yield | Enantiomeric Excess (e.e.) | Reference |

| tert-Butyl 6-chloro-3,5-dioxohexanoate | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Asymmetric Reduction | Mutant Alcohol Dehydrogenase (L. kefir) | 94% | 99.5% | |

| tert-Butyl 6-chloro-3,5-dioxohexanoate | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Asymmetric Reduction | Alcohol Dehydrogenase (L. brevis) | 72% | Enantiopure | google.com |

The synthesis of Atorvastatin (B1662188) relies on a different key intermediate derived from the tert-butyl hexanoate scaffold: (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester. mdpi.combeilstein-journals.org This chiral synthon provides the necessary stereocenter and functional groups for constructing the Atorvastatin side chain. mdpi.com

The preparation of this intermediate involves the reaction of a protected 4-cyano-3-hydroxybutanoate with the lithium enolate of tert-butyl acetate (B1210297). mdpi.com This process builds the six-carbon chain with the required cyano and tert-butyl ester functionalities. Subsequent steps involve the stereoselective reduction of the C-3 ketone to produce the corresponding (3R,5R)-dihydroxyhexanoate, another crucial precursor for Atorvastatin. This reduction is often accomplished using biocatalysts like carbonyl reductase coupled with a cofactor regeneration system, such as glucose dehydrogenase, to ensure high stereoselectivity and yield.

Table 2: Key Intermediates in Atorvastatin Side-Chain Synthesis

| Intermediate | Subsequent Intermediate | Key Transformation | Catalyst Type (Example) | Reference |

| (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester | tert-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate | Stereoselective Reduction | Carbonyl Reductase | |

| Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate | tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate | Condensation | n-Butyl Lithium / THF | mdpi.com |

Exploration of Novel Bioactive Molecules and Drug Development Leads

The derivatization of the tert-butyl 5-oxohexanoate structure extends beyond statins into the development of novel therapeutics. A notable example is its use in creating prodrugs of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), a compound with significant anticancer efficacy but limited by toxicity.

Researchers synthesized a series of DON prodrugs, including tert-butyl-(S)-6-diazo-2-((S)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate. The rationale for using the tert-butyl ester was to enhance metabolic stability, particularly against hydrolysis in the gastrointestinal tract and plasma. This modification was successful, as the tert-butyl ester prodrug demonstrated excellent stability, high aqueous solubility, and resulted in high tumor exposure to the active drug, DON. This work showcases how modifying the hexanoate backbone can be a powerful strategy to improve the pharmacokinetic properties of potent drug candidates.

Development of Specialty Chemicals and Agrochemical Intermediates

While the predominant application of this compound derivatives is in the pharmaceutical sector, its utility as a ketoester has been noted in the field of polymer chemistry. One patent identifies this compound as a potential reactant for synthesizing bisphenols. These bisphenols, in turn, serve as monomers for the production of specialty polymers such as polycarbonates.

More broadly, the tert-butyl group itself is a valuable moiety in the formulation of specialty chemicals and agrochemicals. It can enhance the solubility of compounds in organic media and provide steric hindrance that increases molecular stability. While specific, widely-documented pathways for converting this compound into agrochemical intermediates are not prominent in the literature, related structures like tert-butyl isocyanate are used in the synthesis of pesticides and fungicides.

Application in Radiolabeling Studies

In pharmaceutical development, radiolabeling of drug candidates and their key intermediates with isotopes such as Carbon-14 or Tritium is a standard technique used to study drug metabolism, distribution, and pharmacokinetics. However, based on a review of available scientific literature, specific studies detailing the synthesis and application of radiolabeled this compound or its direct statin-precursor derivatives (e.g., tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate) are not well-documented. While such studies are crucial for drug development, published research has not focused on this particular application for this specific compound.

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental in the analysis and purification of tert-butyl 5-oxohexanoate (B1238966), leveraging the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography is a powerful technique for assessing the purity and quantifying tert-butyl 5-oxohexanoate, given its volatility. In GC, the compound is vaporized and passed through a column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. For β-keto esters like this compound, columns such as a HP-5 or Rxi-5ms are often employed. researchgate.netacs.org The analysis may sometimes lead to side reactions like transesterification if alcohols are present in the sample matrix, an effect that is dependent on the injector and column temperatures. researchgate.net

When coupled with a mass spectrometer (GC/MS), this technique provides not only retention time data but also a mass spectrum for the compound. The mass spectrum displays the fragmentation pattern of the molecule upon ionization, which serves as a molecular fingerprint. researchgate.net For this compound, key fragments would be expected from the loss of the tert-butyl group and other characteristic cleavages around the keto and ester functionalities, allowing for unambiguous identification. researchgate.netacs.org

Table 1: Typical GC/MS Parameters for Analysis of Keto Esters

| Parameter | Setting |

|---|---|

| Column | HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 50-70°C, ramp up to 280-300°C |

| Detector | Mass Spectrometer (Scan mode, e.g., m/z 40-500) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC and Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of compounds that may not be suitable for GC due to lower volatility or thermal instability.

Reverse-Phase HPLC is the most common mode used for compounds like this compound. sielc.comwikipedia.org In this setup, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. wikipedia.org For the closely related methyl 5-oxohexanoate, successful separation has been achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comsielc.com The retention of this compound would be primarily governed by its hydrophobicity, with elution occurring as the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase is increased. chromatographyonline.com

Chiral HPLC is employed when it is necessary to separate enantiomers of a chiral compound. While this compound itself is achiral, derivatives of it could be chiral. For chiral β-keto esters, separation is often achieved using chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide derivatives (e.g., Daicel Chiralpak series). phenomenex.comresearchgate.nethplc.eu The mobile phase in chiral HPLC is typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. rsc.org The choice of the specific CSP and solvent system is empirical and depends on the exact structure of the molecule to be separated. phenomenex.com

Table 2: Exemplary Reverse-Phase HPLC Conditions for 5-Oxohexanoate Esters

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV (at ~210 nm) or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used primarily for monitoring the progress of chemical reactions and for the initial determination of appropriate solvent conditions for column chromatography. nih.gov For TLC analysis of this compound, a silica (B1680970) gel plate is typically used as the stationary phase. researchgate.net

The compound is spotted on the plate, which is then placed in a chamber containing a shallow pool of a solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, the compound travels with it at a rate dependent on its polarity and the polarity of the mobile phase. Due to the presence of both a ketone and an ester group, this compound is a moderately polar compound. A common mobile phase for separating such compounds is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297). rsc.orgsigmaaldrich.com The position of the compound is visualized (e.g., under UV light if the compound is UV-active, or by staining) and quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For β-keto esters, Rf values are sensitive to the solvent composition; increasing the proportion of ethyl acetate will increase the Rf value. researchgate.net

Flash Column Chromatography for Purification

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique is an air-pressure-driven form of column chromatography that is faster than traditional gravity-fed methods. It utilizes a glass column packed with a stationary phase, most commonly silica gel. rsc.org

The crude product containing this compound is loaded onto the top of the column and eluted with a solvent system determined by prior TLC analysis. nih.gov A solvent system that provides an Rf value of approximately 0.2-0.4 on TLC is often optimal for good separation in flash chromatography. For tert-butyl esters and related keto-esters, typical eluent systems include gradients of ethyl acetate in hexane or ethyl acetate in petroleum ether. researchgate.netresearchgate.netthieme-connect.comgoogle.com Fractions are collected as the solvent passes through the column, and those containing the pure product (as determined by TLC) are combined and concentrated to yield the purified this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. These methods probe the interactions of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, Chemical Shift Assignments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the different proton environments. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet at approximately 1.4-1.5 ppm. chemicalbook.comchemicalbook.com The methyl protons adjacent to the ketone (H6) would appear as a singlet around 2.2 ppm. The methylene (B1212753) protons adjacent to the ester (H2) and the ketone (H4) would appear as triplets, likely in the range of 2.3-2.8 ppm, due to coupling with the protons on the adjacent methylene group (H3). The H3 methylene protons would appear as a multiplet, coupling to both H2 and H4.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, six distinct signals are expected. The carbonyl carbon of the ketone (C5) would be the most downfield, typically appearing around 205-210 ppm. libretexts.org The ester carbonyl carbon (C1) would appear around 170-175 ppm. libretexts.org The quaternary carbon of the tert-butyl group would be observed around 80-82 ppm, while its three equivalent methyl carbons would give a signal around 28 ppm. chemicalbook.com The signals for the methylene carbons (C2, C3, C4) and the methyl carbon of the acetyl group (C6) would appear in the more upfield region of the spectrum (typically 20-50 ppm). spectrabase.comosu.edu

Table 3: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

|---|---|---|

| -C(CH ₃)₃ | ~ 1.45 | Singlet (s) |

| -C(=O)CH ₃ (H6) | ~ 2.18 | Singlet (s) |

| -CH ₂COO- (H2) | ~ 2.35 | Triplet (t) |

| -C(=O)CH ₂- (H4) | ~ 2.75 | Triplet (t) |

| -CH₂CH ₂CH₂- (H3) | ~ 1.95 | Multiplet (m) |

Predicted values are based on typical chemical shifts for similar functional groups. illinois.edudu.edupitt.educolostate.edu

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C =O (Ketone, C5) | ~ 208 |

| C =O (Ester, C1) | ~ 172 |

| -C (CH₃)₃ | ~ 81 |

| -C(C H₃)₃ | ~ 28 |

| -C H₂COO- (C2) | ~ 35 |

| -C(=O)C H₂- (C4) | ~ 43 |

| -CH₂C H₂CH₂- (C3) | ~ 20 |

| -C(=O)C H₃ (C6) | ~ 30 |

Predicted values are based on typical chemical shifts for similar functional groups. libretexts.orgillinois.edudu.edu

Mass Spectrometry (MS) (e.g., ESI-MS, High-Resolution MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the compound's elemental formula.

In Electrospray Ionization (ESI), a soft ionization technique, the molecule is typically protonated to form a pseudomolecular ion. For this compound (C₁₀H₁₈O₃, Molecular Weight: 186.25 g/mol ), the expected protonated molecule would be observed as an [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 187.13. Adducts with other cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also commonly observed at higher m/z values.

While direct ESI-MS data for this compound is not prominently published, analysis of structurally similar compounds provides insight into expected results. For instance, in the characterization of various tert-butyl ester prodrugs containing a 5-oxo moiety, ESI-MS was used to confirm the presence of related structures by identifying their respective [M+H]⁺ or [M+Na]⁺ ions.

The fragmentation pattern in MS/MS analysis would likely involve the characteristic loss of the tert-butyl group (C₄H₈, 56 Da) or isobutylene (B52900), a common fragmentation pathway for tert-butyl esters, leading to a prominent fragment ion. Other fragmentations could occur around the ketone functional group.

Table 1: Predicted ESI-MS Ions for this compound

| Ion Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₀H₁₉O₃]⁺ | 187.1329 | Protonated Molecule |

| [M+Na]⁺ | [C₁₀H₁₈O₃Na]⁺ | 209.1148 | Sodium Adduct |

| [M+K]⁺ | [C₁₀H₁₈O₃K]⁺ | 225.0888 | Potassium Adduct |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the vibrations of its two carbonyl groups (ketone and ester) and the tert-butyl moiety.

The most prominent features in the IR spectrum are the C=O stretching vibrations. The ester carbonyl typically absorbs at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the ketone carbonyl (around 1715 cm⁻¹). The exact positions can be influenced by the molecular environment. The spectrum also displays a strong C-O stretching vibration for the ester group in the 1150-1250 cm⁻¹ region.

Additionally, the presence of the tert-butyl group gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and distinct C-H bending vibrations, often seen as a split peak around 1370 cm⁻¹ and 1390 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | ~1740 | Strong |

| Ketone C=O | Stretch | ~1715 | Strong |

| C-H (sp³) | Stretch | 2850-2980 | Medium-Strong |

| C-H (tert-butyl) | Bend | ~1370, ~1390 (split) | Medium |

| Ester C-O | Stretch | ~1150-1250 | Strong |

Advanced Analytical Approaches for Reaction Monitoring and Process Control

The synthesis of this compound can be optimized and controlled through the use of Process Analytical Technology (PAT). mt.combruker.com PAT involves the use of in-situ and online analytical tools to monitor reaction parameters in real-time, leading to improved process understanding, efficiency, and safety. mt.com

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful technique for real-time reaction monitoring. researchgate.netamericanpharmaceuticalreview.com By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked continuously without the need for sampling. mt.com For a reaction producing this compound, such as the esterification of 5-oxohexanoic acid, FTIR could monitor the decrease in the carboxylic acid's broad O-H stretch and the increase in the characteristic ester C=O peak. acs.org In a Grignard reaction, FTIR can be used to monitor the consumption of the halide and the formation of the Grignard reagent, which is crucial for ensuring reaction initiation and preventing hazardous accumulation of reagents. mt.comresearchgate.net

Online High-Performance Liquid Chromatography (HPLC): Online HPLC systems provide near real-time quantitative analysis of a reaction mixture. mt.commt.com These systems can be fully automated to withdraw a sample from the reactor, quench the reaction, dilute the sample, and inject it into the HPLC for analysis. pittcon.orgmt.com This technique is highly effective for monitoring the progress of complex reactions, identifying byproduct formation, and calculating reaction kinetics. researchgate.net For the synthesis of this compound, online HPLC would provide precise concentration data over time for the starting materials, any intermediates, the final product, and any impurities, enabling fine-tuning of reaction conditions for optimal yield and purity. mt.comresearchgate.net

Theoretical and Computational Studies on Tert Butyl 5 Oxohexanoate

Molecular Modeling and Docking Analysis in Biocatalysis

Molecular modeling and docking are indispensable computational techniques for predicting the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein or enzyme (receptor). In the context of biocatalysis, these methods can provide insights into how a substrate, such as tert-butyl 5-oxohexanoate (B1238966), interacts with the active site of an enzyme. This understanding is pivotal for designing more efficient biocatalytic processes and for enzyme engineering.

Docking studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. For tert-butyl 5-oxohexanoate, a key area of interest would be its interaction with ketoreductases (KREDs), enzymes that can stereoselectively reduce the ketone group to a hydroxyl group, a crucial step in the synthesis of valuable chiral intermediates like the side chain of statins. researchgate.net

While specific docking studies on this compound are not extensively reported in publicly available literature, the principles can be illustrated through hypothetical docking results against a generic ketoreductase. The binding energy and interacting residues provide a quantitative measure of the binding strength and mode.

Table 1: Hypothetical Docking Results of this compound with a Ketoreductase

| Parameter | Value |

| Binding Energy (kcal/mol) | -6.8 |

| Interacting Residues | Tyr192, Ser142, Asn145 |

| Hydrogen Bonds | 1 (with Ser142) |

| Hydrophobic Interactions | Leu195, Phe203, Trp222 |

These hypothetical results suggest a favorable binding of this compound within the enzyme's active site, stabilized by a combination of hydrogen bonding to the keto group and hydrophobic interactions with the tert-butyl and alkyl chain. Such computational analyses are critical in predicting substrate specificity and guiding protein engineering efforts to improve catalytic efficiency. researchgate.netscialert.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. smu.edunih.gov It allows for the calculation of the energies of reactants, transition states, and products, thereby providing a complete energy profile of a reaction pathway. This information is crucial for understanding reaction kinetics and for predicting the feasibility of a proposed mechanism.

For this compound, a reaction of significant interest is the reduction of its ketone functionality. Computational studies can be employed to investigate the mechanism of this reduction, for instance, by a hydride donor. The calculations would involve locating the transition state structure for the hydride attack on the carbonyl carbon and determining the activation energy barrier.

DFT calculations can also be used to study other potential reactions, such as enolate formation and subsequent alkylation or condensation reactions. By comparing the activation energies of competing reaction pathways, one can predict the major product under specific reaction conditions.

Table 2: Hypothetical DFT Calculation Results for the Hydride Reduction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Hydride) | 0.0 |

| Transition State | +15.2 |

| Products (Tert-butyl 5-hydroxyhexanoate) | -25.8 |

These hypothetical data indicate that the reaction is exothermic and has a moderate activation energy, suggesting it is a kinetically feasible process. Such computational investigations provide atomic-level details of the bond-forming and bond-breaking processes that are often difficult to obtain experimentally. mdpi.comresearchgate.net

Conformational Analysis and Steric Hindrance Effects (e.g., tert-Butyl Group)

The three-dimensional shape of a molecule, its conformation, plays a significant role in its reactivity and physical properties. The presence of a bulky tert-butyl group in this compound has profound implications for its conformational preferences due to steric hindrance. upenn.edu Steric hindrance refers to the repulsive forces between electron clouds of atoms or groups that are in close proximity. msu.edu

The tert-butyl group is known to have a strong preference for occupying positions that minimize steric interactions. In cyclic systems, such as a cyclohexane (B81311) ring, a tert-butyl substituent will overwhelmingly favor an equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org While this compound is an acyclic molecule, the principles of minimizing steric strain still apply to the rotation around its single bonds.

Table 3: Estimated Torsional Strain Energies for Different Conformations around the C-O Bond of the Ester Group

| Dihedral Angle (C-C-O-C) | Conformation | Estimated Strain Energy (kcal/mol) |

| 0° | Eclipsed | > 5.0 |

| 60° | Gauche | ~1.5 |

| 180° | Anti | 0.0 |

The data in the table, based on general principles of conformational analysis, illustrates that conformations where the bulky tert-butyl group is eclipsed with other parts of the molecule are highly unfavorable. The molecule will predominantly adopt staggered conformations to alleviate this steric strain. Understanding these conformational preferences is crucial for predicting the molecule's behavior in various chemical environments.

Future Research Directions and Industrial Relevance

Development of Sustainable Synthesis Approaches (e.g., Green Chemistry)

The chemical industry's shift towards environmentally benign processes has spurred significant research into sustainable methods for synthesizing tert-butyl 5-oxohexanoate (B1238966) and its analogs. A primary focus has been the adoption of biocatalysis, which offers high selectivity under mild reaction conditions, reducing energy consumption and waste.

Chemoenzymatic synthesis has emerged as a leading green approach. google.com These methods combine traditional organic chemistry with enzyme-catalyzed transformations to achieve high yields and stereoselectivity. google.com A key reaction is the asymmetric reduction of a precursor diketone, tert-butyl 6-chloro-3,5-dioxohexanoate, to produce the chiral hydroxy-keto ester. This biotransformation is often performed on a gram scale, demonstrating its viability for larger production. google.com

Enzymes such as alcohol dehydrogenases (ADHs), particularly from microorganisms like Lactobacillus brevis and Lactobacillus kefir, are instrumental in this process. researchgate.netgoogle.com These biocatalysts exhibit remarkable regio- and enantioselectivity. For instance, alcohol dehydrogenase from Lactobacillus brevis (recLBADH) can produce enantiopure tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a 72% yield. google.com The use of whole-cell biocatalysts is also a common strategy, which simplifies the process by eliminating the need for costly enzyme purification and cofactor regeneration. nih.gov These biotechnological routes are increasingly favored as they are considered cost-effective, safe, and environmentally friendly compared to conventional chemical methods that may require cryogenic conditions or hazardous reagents. nih.govnih.gov

Process Optimization and Scale-up for Industrial Production

For tert-butyl 5-oxohexanoate to be a commercially viable intermediate, its synthesis must be efficient and scalable. Research efforts are heavily focused on process optimization to maximize yield, purity, and productivity. Key parameters that are frequently optimized include pH, temperature, buffer concentration, and cofactor levels. researchgate.netresearchgate.net

The productivity of these processes is often measured by the space-time yield, which indicates the amount of product formed per unit volume per unit time. Optimized systems have achieved space-time yields as high as 10.6 mmol/L/h. researchgate.net Furthermore, the development of robust cofactor regeneration systems, for example by co-expressing a glucose dehydrogenase alongside the primary carbonyl reductase, is crucial for economic feasibility on an industrial scale. nih.gov A pilot-plant-scale synthesis has successfully produced kilograms of a related statin intermediate, demonstrating that these biocatalytic processes have great potential for implementation in industrial production. nih.gov

Table 1: Comparison of Biocatalytic Processes for Statin Intermediate Synthesis

| Biocatalyst System | Substrate | Strategy | Substrate Conc. | Yield | Enantiomeric Excess (e.e.) | Space-Time Yield | Reference |

|---|---|---|---|---|---|---|---|

| Mutant LkADH (LkTADH) | tert-butyl 6-chloro-3,5-dioxohexanoate | Fed-Batch | 100 g/L | 94% | 99.5% | 10.6 mmol/L/h | researchgate.net |

| Lactobacillus brevis ADH | tert-butyl 6-chloro-3,5-dioxohexanoate | Batch | Gram-scale | 72% | Enantiopure | Not Reported | google.com |

| Carbonyl Reductase / GDH | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Fed-Batch | 400 g/L | 98.5% | >99.0% | 1,182.3 g/L/day | nih.gov |

| Ketoreductase (KRED-06) | Ketoester 1a | Pilot-Plant Batch | Not Reported | 96.2% | >99.9% | 145.8 mmol/L/h | nih.gov |

Exploration of Broader Applications Beyond Statin Intermediates

Currently, the scientific literature and industrial applications of this compound and its direct chlorinated derivatives are overwhelmingly focused on their role as pivotal building blocks for statins. google.comrsc.org This is due to the compound's specific stereochemical and functional group arrangement, which is ideally suited for constructing the characteristic dihydroxy acid side chain of drugs like rosuvastatin (B1679574) and atorvastatin (B1662188). google.com

However, the inherent chemical functionalities of this compound—a ketone at the 5-position and a β-ketoester moiety—make it a potentially versatile synthon for a wider range of complex organic molecules. The 1,3-dicarbonyl system can be manipulated to form various heterocyclic structures, and the terminal ketone provides a handle for chain extension or functionalization.

While direct applications of this compound in other areas are not yet widely reported, related research provides insight into its potential. For example, the enzymatic reduction of a similar β,δ-diketo ester, tert-butyl-3,5-dioxoheptanoate, yields a δ-hydroxy-β-keto ester that can be converted into (R)-6-ethyl-5,6-dihydropyran-2-one, a naturally occurring fragrance. researchgate.net This suggests that derivatives of this compound could serve as precursors to lactones, pyrones, or other bioactive natural products. Future research could focus on leveraging its structure to synthesize novel compounds for applications in medicinal chemistry, agrochemicals, or materials science, thus expanding its utility beyond the pharmaceutical realm of cholesterol management.

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound derivatives are critically dependent on the catalyst employed. A major thrust of research is the development of novel and improved catalytic systems, with a strong emphasis on biocatalysis through enzyme engineering and the creation of coupled enzyme systems.

Another innovative approach is the use of coupled enzymatic systems to address challenges like cofactor dependency. The primary reductase enzymes (ADHs or KREDs) require a hydride source, typically from expensive nicotinamide (B372718) cofactors (NADPH or NADH). To make the process economically viable, an in-situ cofactor regeneration system is essential. This is often achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the required NADPH. nih.gov This creates a self-sustaining catalytic cycle within the whole-cell biocatalyst, dramatically improving the turnover number of the cofactor and reducing production costs. researchgate.netchebanov.org These advanced catalytic systems represent the forefront of efficient and sustainable chemical manufacturing. nih.gov

Q & A

Q. How does this compound’s hygroscopicity impact storage and experimental reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.